Cyclobutyl(5-methylfuran-2-yl)methanamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8,10H,2-4,11H2,1H3 |
InChI Key |
YOBDSAAHNPIXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclobutyl 5 Methylfuran 2 Yl Methanamine and Analogues
Strategic Approaches for Amine Introduction in Furan-Substituted Structures
The introduction of an amine group onto a furan (B31954) scaffold, specifically at the methylene (B1212753) bridge as seen in the target molecule, can be accomplished through several strategic pathways. These methods range from direct, high-yielding protocols like reductive amination to more complex multi-component reactions that offer rapid access to structural diversity.
Reductive Amination Protocols for (5-methylfuran-2-yl)methanamine Derivatives
Reductive amination is arguably the most direct and widely employed method for synthesizing amines from carbonyl compounds. taylorfrancis.com The process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the target amine. For the synthesis of Cyclobutyl(5-methylfuran-2-yl)methanamine, the logical precursors are 5-methylfurfural (B50972) and cyclobutylamine (B51885).
The reaction typically proceeds in a one-pot fashion where the carbonyl compound, the amine, and a reducing agent are combined. Alternatively, it can be performed in a stepwise manner, involving the formation and isolation of the imine followed by its reduction. A variety of heterogeneous catalysts are effective for the reductive amination of furan-based aldehydes. taylorfrancis.com Studies on furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) have demonstrated high yields of the corresponding amines using catalysts based on nickel, cobalt, iridium, and ruthenium. nih.govrsc.orgchemrxiv.orgrsc.org For instance, Raney Ni and Raney Co have shown exceptional activity and selectivity in the reductive amination of HMF. nih.gov Nickel phyllosilicate catalysts have also been developed, where an optimal balance between Ni⁰ (for H₂ dissociation) and Ni²⁺ (for imine activation) sites achieves high yields of furfurylamine (B118560) from furfural. rsc.org
The general mechanism involves two key steps:
Imine Formation: 5-methylfurfural reacts with cyclobutylamine in a condensation reaction, eliminating a molecule of water to form the N-cyclobutyl-1-(5-methylfuran-2-yl)methanimine intermediate.
Reduction: The C=N double bond of the imine is then hydrogenated to the corresponding amine. This can be achieved using various reducing systems, including catalytic hydrogenation (e.g., H₂ over Pd/C, Raney Ni) or hydride reagents.
Transfer hydrogenation, using formic acid as a hydrogen source with a cyclometalated iridium catalyst, has also proven highly efficient for the reductive amination of HMF, achieving high turnover numbers and frequencies. rsc.org This approach offers a milder alternative to high-pressure hydrogenation.
| Furan Aldehyde | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Raney Co | 120 °C, 2 h | 5-Hydroxymethyl furfurylamine (HMFA) | 99.5% | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Raney Ni | 160 °C, 12 h | 2,5-Bis(aminomethyl)furan (BAMF) | 82.3% | nih.gov |
| Furfural (FAL) | NiSi-T (Nickel Phyllosilicate) | 90 °C, NH₃/FAL ratio 2.4 | Furfurylamine (FAM) | 94.2% | rsc.org |
| 5-Hydroxymethylfurfural (HMF) | Iridium Complex / Formic Acid | Not specified | Various N-substituted HMFA derivatives | High | rsc.org |
| Furfural (FAL) | Graphene-co-shelled Cobalt | 120 °C, 2 MPa H₂ | Furfurylamine (FAM) | 87.6% | chemrxiv.org |
Electrophilic Amination Techniques
Electrophilic amination involves the reaction of a carbon nucleophile (carbanion) with an electrophilic nitrogen source to form a C-N bond. While less direct than reductive amination for this specific target, it represents a valid strategy for forming C-N bonds in related structures. To apply this to a furan-methanamine scaffold, one would need to generate a nucleophilic center on the methylene carbon adjacent to the furan ring.
A hypothetical pathway could involve:
Synthesis of a precursor like 2-(halomethyl)-5-methylfuran.
Reaction of this electrophilic precursor with a nucleophilic amine equivalent, such as lithium hexamethyldisilazide (LiHMDS), although this is more akin to nucleophilic substitution.
Alternatively, one could attempt to deprotonate a suitable precursor to create a carbanion. For instance, if a stabilizing group (e.g., phenylsulfonyl) were attached to the methylene carbon, deprotonation followed by reaction with an electrophilic aminating agent (e.g., an oxaziridine (B8769555) or an N-acyloxycarbamate) could install the nitrogen atom.
This approach is more complex and less atom-economical than reductive amination for the synthesis of the primary target molecule but is a powerful tool for creating sterically hindered or quaternary α-amino centers in other contexts.
Multi-Component Reactions for Amine Formation (e.g., Ugi-type reactions)
Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are powerful tools for rapidly generating molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent example, reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide derivative. beilstein-journals.orgbeilstein-journals.org
In the context of synthesizing analogues of this compound, 5-methylfurfural can serve as the aldehyde component. A reaction combining 5-methylfurfural, cyclobutylamine, a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide) would proceed as follows:
Condensation of 5-methylfurfural and cyclobutylamine to form an imine.
Protonation of the imine by the carboxylic acid, forming an iminium ion.
Nucleophilic attack of the isocyanide on the iminium ion, generating a nitrilium ion intermediate.
A second nucleophilic attack by the carboxylate anion on the nitrilium ion.
An irreversible intramolecular acyl transfer known as the Mumm rearrangement to yield the stable bis-amide product. nih.govnih.gov
While the Ugi reaction does not produce the simple secondary amine target directly, it is an excellent strategy for "amine formation" as it constructs a C-N bond at the desired furfuryl position. beilstein-journals.org The resulting peptide-like scaffold can be a valuable synthetic intermediate or a final target molecule in its own right. The use of biomass-derived aldehydes like HMF in Ugi reactions has been explored, demonstrating the feasibility of incorporating furan scaffolds into these complex structures. researchgate.net
Cyclobutane (B1203170) Ring Construction Methodologies
The cyclobutane moiety is a key structural feature of the target molecule. Its synthesis is often challenging due to ring strain. Cycloaddition reactions are the most powerful and common methods for constructing four-membered rings. kib.ac.cnnih.gov
[2+2] Cycloaddition Reactions for Cyclobutane Scaffolds
The [2+2] cycloaddition is a pericyclic reaction involving two components with π-systems that react to form a four-membered ring. This reaction is the primary method for synthesizing cyclobutanes. nih.gov Depending on the substrates and conditions, these reactions can be promoted by heat, light, or metal catalysts. Thermally, the suprafacial-suprafacial cycloaddition of two simple alkenes is forbidden by the Woodward-Hoffmann rules, making photochemical pathways particularly important for the synthesis of many cyclobutane systems.
Photochemical [2+2] cycloaddition is a highly effective method for creating cyclobutane rings, especially from substrates that are unreactive under thermal conditions. acs.org The reaction involves the excitation of one alkene component to an excited state (singlet or triplet), which then reacts with a ground-state alkene. acs.org
For the synthesis of simple cyclobutane scaffolds from unactivated olefins (alkenes lacking conjugating groups like carbonyls), direct excitation often requires high-energy UV light. A more common and versatile approach involves the use of a photosensitizer or a transition metal catalyst. researchgate.net Substantial progress has been made in the [2+2] cycloaddition between two unactivated alkenes using copper(I) salts. researchgate.net This approach, often called the Kochi-Salomon reaction, allows for the cyclization of olefins under milder conditions than direct photolysis.
Recent advancements have focused on developing protocols that are more sustainable and have a broader substrate scope. nih.gov For example, catalyst-free methods using UVA LED irradiation have been developed for the cycloaddition of N-alkyl maleimides with alkenes. nih.gov For less reactive systems, photosensitizers like thioxanthone can be used to promote the reaction with visible light. nih.gov These photochemical methods provide a robust toolbox for constructing the cyclobutane core, which can subsequently be functionalized to produce cyclobutylamine, a key precursor for the synthesis of the final target molecule.
| Reaction Type | Key Features | Typical Substrates | Conditions | Reference |
|---|---|---|---|---|
| Direct Photolysis | Requires one component to absorb light; often needs high-energy UV. | Conjugated enones, dienes. | UV irradiation (e.g., 254 nm). | nih.govacs.org |
| Photosensitized Cycloaddition | Sensitizer (B1316253) absorbs light and transfers energy to the alkene (triplet state). | Alkenes with triplet energy lower than the sensitizer. | Visible/UVA light + sensitizer (e.g., acetone, thioxanthone). | researchgate.netnih.gov |
| Cu(I)-Catalyzed Cycloaddition (Kochi-Salomon) | Allows cycloaddition of unactivated, non-conjugated alkenes. | Simple alkyl-substituted olefins. | UV light + catalytic Cu(I) salt (e.g., CuOTf). | researchgate.net |
| Photoredox Catalysis (PET) | Olefin is oxidized or reduced by an excited photocatalyst to form a radical ion. | Electron-rich or electron-poor olefins. | Visible light + photoredox catalyst (e.g., Ru/Ir complexes). | acs.org |
Catalytic Variants for Amine-Tolerant [2+2] Cycloadditions
The [2+2] cycloaddition is a cornerstone for cyclobutane synthesis. nih.govnih.gov However, the presence of basic functional groups like amines can pose significant challenges, often interfering with common catalytic systems. The development of amine-tolerant methods is therefore crucial for the synthesis of amino-functionalized cyclobutanes.
A significant advancement in this area is the modification of the Kochi-Salomon reaction, a photochemical [2+2] cycloaddition capable of coupling electronically unactivated olefins. acs.orgnih.gov Traditional Cu(I)-catalyzed versions of this reaction are intolerant to Lewis/Brønsted basic amines and amides. acs.org Recent research has overcome this limitation by developing an aqueous system that utilizes common Cu(II) salts and mineral acids. acs.orgresearchgate.net This method successfully cyclizes a variety of unprotected primary and secondary amines, as well as amides, which were previously incompatible. acs.org The reaction proceeds in water, which facilitates the dissolution of the ammonium (B1175870) salts formed under acidic conditions, preventing catalyst inhibition and enabling the synthesis of diverse amine-containing cyclobutanes. acs.orgnih.gov This approach has been applied to synthesize aminobicyclo[3.2.0]heptane motifs, which are valuable pharmacological scaffolds. acs.org
Another strategy involves visible-light photocatalysis, which often operates under mild conditions compatible with a range of functional groups. For instance, the triplet energy transfer catalyst [Ir(dFCF3ppy2)dtbpy]PF6 facilitates the [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, providing access to strained cyclobutane α-amino acid derivatives. acs.org Such photocatalytic methods represent a powerful tool for incorporating amino functionalities into cyclobutane rings with high selectivity. acs.org
| Substrate Type | Catalyst/Conditions | Key Advantage | Reference |
|---|---|---|---|
| Unactivated Olefins with 1°/2° Amines | Cu(II) salts, mineral acid, water, 254 nm light | Tolerates basic amines and amides; uses readily available reagents. | acs.orgnih.gov |
| Dehydroamino Acids + Styrenes | [Ir(dFCF3ppy2)dtbpy]PF6, visible light | Provides access to functionalized cyclobutane α-amino acids under mild conditions. | acs.org |
Rearrangement-Based Cyclobutane Synthesis
Rearrangement reactions offer powerful and often stereospecific routes to complex cyclic systems by reorganizing an existing molecular skeleton.
Sigmatropic rearrangements and electrocyclic reactions are classes of pericyclic reactions that can be harnessed to form cyclic structures. While a domino organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is highly specific, the underlying principles can be illustrated with related processes. For instance, a photochemical 4π electrocyclization can convert a pyrone derivative into a bicyclic photopyrone, which serves as a cyclobutane precursor. acs.org This type of ring-closing reaction involves the formation of a sigma bond from a conjugated π-system.
Sigmatropic rearrangements, which involve the migration of a σ-bond, can also be employed. For example, the core of certain alkaloids containing a cyclobutane ring has been constructed via a nih.govresearchgate.net-sigmatropic rearrangement. researchgate.net These pericyclic reactions are governed by orbital symmetry rules, and their stereochemical outcomes can be predicted based on whether the reaction is promoted by heat or light. youtube.com Such processes are valuable for creating specific stereoisomers of substituted cyclobutanes.
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors for cyclobutane synthesis via strain-release-driven reactions. thieme-connect.com The Alder-ene reaction of BCBs provides a versatile and efficient pathway to functionalized cyclobutenes, which can be readily converted to cyclobutanes. nih.govacs.org In this reaction, the central C-C σ-bond of the BCB acts as the ene component, reacting with an enophile.
This methodology has been demonstrated with various reaction partners. For example, BCBs react with cyclopropenes (generated in situ) or arynes under mild conditions to yield cyclopropyl- and aryl-substituted cyclobutenes, respectively. nih.govacs.orgorganic-chemistry.org The reactions are often highly regioselective and diastereoselective. acs.org Similarly, a regio- and diastereoselective Alder-ene reaction between BCBs and β-fluoroalkyl-α,β-unsaturated ketones has been developed, providing access to cyclobutenes bearing valuable fluoroalkyl groups. acs.org Mechanistic studies suggest these transformations proceed through an asynchronous concerted pathway. acs.org
| Bicyclo[1.1.0]butane Reactant | Eneophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Polyfunctionalized BCBs | Cyclopropenes (from vinyl diazo compounds) | Visible light (440 nm) | Cyclopropyl-substituted cyclobutenes | nih.govacs.org |
| Polyfunctionalized BCBs | Arynes (from arylsilane triflates) | Mild, thermal | Aryl-substituted cyclobutenes | nih.govorganic-chemistry.org |
| BCBs with α-ester groups | β-Fluoroalkyl enones | Thermal | Fluoroalkyl-substituted cyclobutenes | acs.org |
Synthesis of Cyclobutane-Fused Ring Systems from Precursors
The synthesis of molecules where a cyclobutane ring is fused to another ring system is critical for creating complex, three-dimensional scaffolds. nih.govacs.org Several strategies exist for constructing these challenging motifs.
One powerful method is the intramolecular [2+2] cycloaddition. For instance, allenes can be generated in situ from S-propargyl precursors, which then undergo intramolecular cycloaddition with a tethered alkene to form cyclobutane-fused thiazolino-2-pyridones. acs.org This tandem ring-opening/cycloaddition approach efficiently builds rigid bicyclic frameworks. acs.org
Transition-metal-catalyzed "cut-and-sew" reactions offer another innovative route. This strategy involves the C-C bond activation of a cyclobutanone (B123998) by a rhodium catalyst, followed by coupling with a tethered alkyne to construct cyclohexenone-fused ring systems. nih.gov This process requires selective cleavage of the more sterically hindered C-C bond of the cyclobutanone. nih.gov
Visible-light photocatalysis has also been employed to synthesize novel cyclobutane-fused tetracyclic scaffolds. This method can create complex azabicyclo[3.2.0]heptan-2-one motifs with high yield and excellent diastereoselectivity, providing valuable building blocks for medicinal chemistry. acs.org
Synthesis and Functionalization of the 5-Methylfuran Moiety
The 5-methylfuran-2-yl portion of the target molecule requires reliable methods for furan synthesis.
The Paal-Knorr furan synthesis is one of the most fundamental and widely used methods for preparing substituted furans. organic-chemistry.orgwikipedia.org The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgyoutube.com To synthesize a 2,5-disubstituted furan, such as the 5-methylfuran moiety, a hexane-2,5-dione derivative would be the required starting material.
The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the aromatic furan ring. wikipedia.org The reaction is versatile, tolerating a wide range of substituents (alkyl, aryl, ester) at the R2, R3, R4, and R5 positions of the furan ring. wikipedia.org Various acidic conditions can be employed, from protic acids like sulfuric acid to Lewis acids or other dehydrating agents. organic-chemistry.orgresearchgate.net This robust and straightforward method remains a primary choice for the synthesis of polysubstituted furans. organic-chemistry.orgresearchgate.net
Metal-Catalyzed Furan Functionalization (e.g., Gold, Palladium, Copper)
The functionalization of the furan core is a critical aspect of synthesizing this compound and its analogues. Transition metal catalysis offers powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on the furan ring. nih.gov
Gold, palladium, and copper catalysts are particularly effective in promoting a variety of transformations. nih.gov Gold catalysts, for instance, are known to activate alkynes towards cyclization, enabling the construction of the furan ring itself from acyclic precursors. nih.gov Palladium catalysis is extensively used for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which allow for the introduction of various substituents onto the furan nucleus. tohoku.ac.jpresearchgate.net Copper-catalyzed reactions, including Ullmann-type couplings and C-H functionalization, provide alternative pathways for furan modification. d-nb.info
A modular approach to synthesizing polysubstituted furans often involves a palladium-catalyzed three-component condensation of alkynylbenziodoxoles, carboxylic acids, and imines. tohoku.ac.jp This method allows for a high degree of flexibility in introducing diverse substituents onto the furan ring. Another powerful technique is the palladium/copper co-catalyzed cascade reaction of propargyl alcohols with acid chlorides, which leads to trisubstituted furylboronic acid pinacol (B44631) esters. These intermediates can be further functionalized via Suzuki coupling, enabling the synthesis of tetrasubstituted furans. d-nb.infonih.gov This modularity is a key advantage in the synthesis of analogues of the target compound. d-nb.infonih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Gold (Au) | Allenyl ketones | Multisubstituted furans | nih.govacs.org-Alkyl shift mechanism. nih.gov |
| Palladium (Pd) | Alkynylbenziodoxoles, Carboxylic Acids, Imines | Multisubstituted furans | Three-component condensation. tohoku.ac.jp |
| Palladium (Pd) / Copper (Cu) | Propargyl alcohols, Acid chlorides, B₂(pin)₂ | Trisubstituted furylboronic acid pinacol esters | Cascade reaction, allows for further functionalization. d-nb.infonih.gov |
Alkylation Strategies for Methylfuran Derivatives
The introduction of the methyl group at the 5-position of the furan ring is a key step in the synthesis of the target compound. Alkylation strategies for furan derivatives are well-established, with hydroxyalkylation/alkylation (HAA) being a prominent method. mdpi.com This reaction typically involves the acid-catalyzed reaction of a methylfuran with a carbonyl compound. mdpi.com For instance, 2-methylfuran (B129897) can react with various aldehydes and ketones in the presence of an acid catalyst to yield bis(5-methylfuran-2-yl)methane derivatives. researchgate.net
This strategy can be adapted to introduce other alkyl groups or functionalized side chains. The choice of catalyst, which can range from mineral acids to solid acid resins like Nafion, can influence the reaction's efficiency and selectivity. mdpi.com The reaction conditions, such as temperature and reactant ratios, are also critical for optimizing the yield of the desired alkylated product. researchgate.net
| Reactants | Catalyst | Product | Yield (%) |
| 2-Methylfuran and Benzaldehyde | Nafion resin | 5,5′-(phenylmethylene)bis(2-methylfuran) | 82.7 |
| 2-Methylfuran and Butanal | ITQ-2 | 2,2′-butylidenebis[5-methylfuran] | 86 |
| 2-Methylfuran and 5-Methylfurfural | Sulfuric acid | 2,2′,2″-methylidenetris[5-methylfuran] | 92.1 |
Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of a molecule with multiple distinct structural motifs like this compound is often best approached using convergent or divergent strategies. These approaches offer greater efficiency and flexibility compared to linear syntheses.
Assembly of Cyclobutyl, Furan, and Methanamine Building Blocks
A convergent synthesis of the target compound would involve the separate synthesis of three key building blocks: a cyclobutane precursor, a 5-methylfuran precursor, and a methanamine equivalent. These fragments would then be coupled in the later stages of the synthesis.
One plausible convergent approach is the reductive amination of 5-methylfuran-2-carbaldehyde with cyclobutylamine. This reaction would form the final C-N bond and assemble the three components in a single step. Reductive amination is a robust and widely used transformation in organic synthesis, with a variety of reducing agents and catalysts available to effect the reaction. organic-chemistry.org The synthesis of 5-methylfuran-2-carbaldehyde can be achieved from cellulose-derived products. d-nb.info
Another convergent strategy could involve the coupling of a pre-formed (5-methylfuran-2-yl)methanamine with a cyclobutyl electrophile, such as a cyclobutyl halide or triflate. This approach would require the initial synthesis of the substituted furfurylamine.
Modular Synthesis Approaches for Analogues
A modular synthesis approach is particularly valuable for the preparation of analogues of the target compound, where different cyclobutyl, furan, and amine moieties can be readily interchanged. researchgate.net The palladium- and copper-cocatalyzed synthesis of substituted furans from propargyl alcohols, acid chlorides, and boronic esters is an excellent example of a modular approach that allows for the systematic variation of substituents on the furan ring. d-nb.infonih.gov
By employing a variety of substituted starting materials in these modular sequences, a library of analogues can be generated efficiently. This is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies. The ability to independently vary each of the three key structural components of the target molecule provides a powerful tool for optimizing its biological activity.
Stereoselective Synthesis of this compound
The cyclobutane ring of the target compound can exist as various stereoisomers, and the control of this stereochemistry is a critical aspect of its synthesis, particularly for pharmaceutical applications where different stereoisomers can have vastly different biological activities.
Diastereoselective Control in Cyclobutane Ring Formation
The stereoselective synthesis of substituted cyclobutanes is a well-established field of research. nih.govacs.org One of the most common methods for constructing the cyclobutane ring is the [2+2] cycloaddition reaction between two olefinic substrates. acs.org Photochemical [2+2] cycloadditions, in particular, have been extensively studied and can provide high levels of diastereocontrol, especially in intramolecular reactions. acs.org
For the synthesis of the target compound, a [2+2] cycloaddition could be envisioned between a furan-containing alkene and another alkene to form the cyclobutane ring with the desired substitution pattern. The stereochemical outcome of such a reaction would be influenced by the nature of the substrates, the reaction conditions, and the presence of any chiral auxiliaries or catalysts.
Another powerful method for the stereoselective synthesis of cyclobutanes is the ring contraction of substituted pyrrolidines. nih.gov This method, which often proceeds through a radical pathway, can provide multisubstituted cyclobutanes with a high degree of stereocontrol. nih.gov This approach could be particularly useful for generating cyclobutane building blocks with specific stereochemistry for use in a convergent synthesis of the target compound.
Recent advances in catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes also offer a pathway to multi-substituted cyclobutanes with high diastereoselectivity. acs.org
| Method | Key Features | Stereocontrol |
| [2+2] Photocycloaddition | Direct formation of the cyclobutane ring from alkenes. | Can provide high diastereoselectivity, particularly in intramolecular reactions. acs.org |
| Pyrrolidine Ring Contraction | Formation of cyclobutanes from readily available pyrrolidines. | Highly stereospecific, proceeding through a radical pathway. nih.gov |
| Hydrophosphination of Bicyclobutanes | Catalyst-controlled regioselectivity and diastereoselectivity. | Can yield single diastereoisomers. acs.org |
Mechanistic Investigations and Chemical Transformations of Cyclobutyl 5 Methylfuran 2 Yl Methanamine
Elucidation of Reaction Mechanisms for Cyclobutane (B1203170) Ring Transformations
The cyclobutane ring is characterized by significant ring strain, which dictates its chemical reactivity and provides a thermodynamic driving force for ring-opening reactions. masterorganicchemistry.com The transformations of this strained carbocycle can proceed through various mechanistic pathways.
The cleavage of the carbon-carbon bonds within the cyclobutane ring can be initiated thermally, photochemically, or through catalysis. Hydrogenation of cyclobutanes, for instance, can lead to ring opening to form saturated hydrocarbons, although this process becomes more difficult with increasing ring size compared to cyclopropane. pharmaguideline.com Such reactions are typically performed using catalysts like nickel or platinum. pharmaguideline.com
Addition reactions with halogens, such as bromine or chlorine, can also induce ring opening, particularly for smaller, more strained cycloalkanes. pharmaguideline.com For cyclobutane, these reactions can proceed in the dark, leading to the formation of 1,4-dihalobutane derivatives. pharmaguideline.com Furthermore, theoretical and experimental studies on related systems like cyclobutene (B1205218) show that thermal and photochemical conditions can lead to electrocyclic ring opening, with the stereochemical outcome often governed by the Woodward-Hoffmann rules. illinois.edu Mechanochemical force can also be used to induce ring opening, reshaping the potential energy surface and altering reaction barriers. nih.gov In some cases, ring-opening metathesis can be prompted by the oxidation of a cyclobutane intermediate. acs.org
While the focus is on the transformations of the existing molecule, understanding its potential formation through cycloaddition offers insight into its reactivity. Cyclobutanes are commonly synthesized via [2+2] cycloaddition reactions. researchgate.net These reactions can proceed through two primary mechanisms: concerted and stepwise. researchgate.netrsc.org
Concerted Mechanisms: Photochemical [2+2] cycloadditions are classic examples of concerted pericyclic reactions. researchgate.net Under irradiation, an alkene is promoted to an excited state, allowing the reaction to proceed through a symmetry-allowed transition state to form the cyclobutane ring in a single step. researchgate.net Visible-light-induced photocatalysis represents a modern approach to achieve these transformations under mild conditions. acs.orgacs.org
Stepwise Mechanisms: In contrast, thermal [2+2] cycloadditions are generally symmetry-forbidden as concerted reactions. researchgate.net They typically proceed through a stepwise mechanism involving the formation of an intermediate. Depending on the nature of the reactants, this intermediate can be a diradical or a zwitterion. researchgate.net The stability of these intermediates is crucial for the feasibility of the reaction. Computational studies on various cycloadditions have explored the relative energies of concerted versus stepwise pathways, confirming that the nature of the reactants heavily influences which mechanism is favored. rsc.orgresearchgate.net
For a molecule like Cyclobutyl(5-methylfuran-2-yl)methanamine, its formation via cycloaddition would involve precursors such as a substituted furan-alkene and another alkene. The electronic properties of the substituents would play a critical role in determining the mechanistic pathway, for example, by stabilizing a zwitterionic intermediate in a stepwise process.
The reactivity of the cyclobutane ring is fundamentally linked to its inherent strain energy. This strain arises from two main sources: angle strain and torsional strain. libretexts.org The internal C-C-C bond angles in a puckered cyclobutane conformation are approximately 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to substantial angle strain. libretexts.org Additionally, although the ring puckers to alleviate some eclipsing interactions between adjacent C-H bonds, considerable torsional strain remains. masterorganicchemistry.comlibretexts.org
The total ring strain in cyclobutane is estimated to be around 110 kJ/mol (26.3 kcal/mol). masterorganicchemistry.comlibretexts.org This stored potential energy is a key thermodynamic factor, making ring-opening reactions energetically favorable as they relieve this strain. masterorganicchemistry.com The effectiveness of certain antibiotics, such as penicillins, is partly attributed to the high reactivity of the four-membered β-lactam ring. libretexts.org Kinetic studies on the thermal decomposition of cyclobutane to form two ethylene (B1197577) molecules show that the reaction proceeds through a biradical intermediate, and the activation energy for this process is directly related to the energy required to cleave a C-C bond and release the ring strain. arxiv.org
| Cycloalkane | Total Ring Strain (kJ/mol) | Strain per CH₂ Group (kJ/mol) | Primary Sources of Strain |
|---|---|---|---|
| Cyclopropane | 115 | 38.3 | Angle Strain, Torsional Strain |
| Cyclobutane | 110 | 27.5 | Angle Strain, Torsional Strain libretexts.org |
| Cyclopentane | 25 | 5.0 | Torsional Strain libretexts.org |
| Cyclohexane (B81311) | 0 | 0.0 | (Essentially Strain-Free) |
Reactivity Profiles of the Furan (B31954) Heterocycle
The furan ring in this compound is an electron-rich aromatic system that exhibits its own characteristic reactivity, distinct from the cyclobutane moiety.
As an electron-rich heterocycle, furan's predominant reactivity is with electrophiles. numberanalytics.com It readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com The mechanism involves the attack of the electrophile on the furan ring to form a stabilized cationic intermediate, followed by deprotonation to restore aromaticity. numberanalytics.com For a 2,5-disubstituted furan, electrophilic attack will occur at the C3 or C4 positions. The directing effects of the existing substituents—the methyl group and the cyclobutylmethylamine group—will influence the regioselectivity of such reactions.
While the furan ring itself is nucleophilic, it is generally unreactive toward nucleophiles unless activating groups are present. However, nucleophilic attack can readily occur at a substituent attached to the ring. For example, studies on 2-(halomethyl)-5-phenylfuran show rapid nucleophilic substitution at the methylene (B1212753) carbon adjacent to the ring. researchgate.net A nucleophile is defined as a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com The vast majority of organic reactions involve an interaction between a nucleophile and an electrophile. masterorganicchemistry.com The furan ring can also act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. numberanalytics.com
| Reaction Type | Description | Typical Reagents/Conditions | Position of Reactivity on Parent Furan |
|---|---|---|---|
| Electrophilic Substitution | Replacement of a ring hydrogen with an electrophile. numberanalytics.com | Nitrating mixture (HNO₃/Ac₂O), Br₂/FeBr₃, Acyl chloride/Lewis acid. numberanalytics.com | C2 (and C5) |
| Diels-Alder Reaction | Acts as a diene in a [4+2] cycloaddition. numberanalytics.com | Maleic anhydride (B1165640), acetylenedicarboxylates (dienophiles). | C2 and C5 |
| Nucleophilic Substitution | Generally unreactive on the ring itself; occurs at side-chain positions. | Nucleophiles (e.g., amines, alkoxides) reacting at an electrophilic side-chain carbon. researchgate.net | Side-chain (α-carbon) |
Despite its aromatic character, the furan ring can undergo ring-opening reactions under certain conditions. This reactivity can be a desired transformation or an unwanted side reaction. numberanalytics.com Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. nih.gov For example, the production of levulinic acid from hydroxymethylfurfural (HMF) involves an acid-catalyzed ring-opening hydration step. nih.gov
Oxidative ring opening is another common pathway. Treatment of furans with oxidants like N-Bromosuccinimide (NBS) can lead to dearomatization and subsequent ring cleavage. researchgate.net Additionally, transition-metal-free catalysis, for example using tris(pentafluorophenyl)borane, can efficiently catalyze the ring opening of furans in the presence of hydrosilanes to generate valuable synthetic intermediates like α-silyloxy-(Z)-alkenyl silanes. nih.gov In some cases, the intermediates formed from ring-opening reactions can undergo subsequent intramolecular reactions, leading to recyclization into different heterocyclic or carbocyclic structures. researchgate.netdntb.gov.ua
Chemical Reactivity of the Primary Amine Functionality
The chemical behavior of this compound is predominantly dictated by the primary amine (-NH₂) group. This functionality, characterized by a nitrogen atom bearing a lone pair of electrons, serves as a potent nucleophile and a moderate base, enabling a diverse range of chemical transformations.
Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by a mild acid and proceeds through a two-part mechanism involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The initial step is the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon, which forms an unstable carbinolamine intermediate. In mildly acidic conditions (pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water, driven by the nitrogen's lone pair, results in the formation of a carbon-nitrogen double bond, yielding the imine and regenerating the acid catalyst. The reversibility of this reaction allows for the equilibrium to be shifted towards the product by removing water as it is formed.
The general reaction is as follows: this compound + R-C(=O)-R' ⇌ Imine Product + H₂O
The structure of the resulting imine depends on the specific carbonyl compound used in the reaction.
Table 1: Predicted Products from Condensation Reactions
| Carbonyl Reactant | R | R' | Predicted Imine Product Name |
|---|---|---|---|
| Formaldehyde | H | H | N-((5-methylfuran-2-yl)methyl)methanimine |
| Acetaldehyde | CH₃ | H | N-((5-methylfuran-2-yl)methyl)ethanimine |
| Acetone | CH₃ | CH₃ | 1-(5-methylfuran-2-yl)-N-(propan-2-ylidene)methanamine |
This table presents hypothetical products based on established chemical principles of condensation reactions.
The defining characteristic of the primary amine in this compound is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile. The nitrogen atom in the amine group possesses a lone pair of electrons, making it an effective nucleophile capable of attacking electron-deficient centers.
The nucleophilicity of an amine is influenced by several factors, including steric hindrance and the electronic effects of its substituents. As a primary amine, this compound is generally considered a strong nucleophile because it has less steric bulk around the nitrogen atom compared to secondary or tertiary amines. This allows for easier access to electrophilic sites. It is generally a stronger nucleophile than analogous alcohols because nitrogen is less electronegative than oxygen, making its lone pair more available for donation.
This nucleophilic character allows it to participate in a wide array of reactions, including:
Nucleophilic Substitution: Reacting with alkyl halides to form secondary amines. However, this reaction can be difficult to control and may lead to a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts, as the product amine is often more nucleophilic than the starting material.
Nucleophilic Acyl Substitution: Attacking acyl chlorides, anhydrides, and esters to form amides.
Nucleophilic Addition: Adding to carbonyl groups, as seen in imine formation, and to other unsaturated systems like α,β-unsaturated carbonyls (Michael addition).
The nucleophilic nature of this compound facilitates its conversion into a variety of stable derivatives, most notably amides and ureas.
Amide Formation: Amides are readily synthesized by reacting the amine with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions are examples of nucleophilic acyl substitution. The reaction with an acyl chloride is particularly vigorous, often performed at low temperatures, and produces the corresponding N-substituted amide along with hydrogen chloride. The reaction with an acid anhydride is typically slower and may require heating, yielding the amide and a carboxylic acid as a byproduct. Microwave-assisted synthesis has also been shown to be an effective method for preparing amides from amines and carboxylic acids or their derivatives, often with reduced reaction times and improved yields. researchgate.net
Urea (B33335) Formation: Substituted ureas can be formed through several pathways. A common laboratory method involves the reaction of the primary amine with an isocyanate (R-N=C=O). The amine's nitrogen attacks the central carbon of the isocyanate, leading to the formation of a urea derivative. Another approach involves a transamidation reaction with urea itself, where the amine displaces ammonia (B1221849). This reaction typically requires elevated temperatures to proceed via an in situ formation of isocyanic acid.
Other Derivatives:
Sulfonamides: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides.
Carbamates: Reaction with chloroformates (R-O-COCl) or dicarbonates (e.g., di-tert-butyl dicarbonate (B1257347), Boc₂O) produces carbamates, which are often used as protecting groups in organic synthesis.
Table 2: Common Derivatization Reactions
| Reagent Class | Example Reagent | Derivative Formed | General Reaction |
|---|---|---|---|
| Acyl Chloride | Acetyl chloride (CH₃COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Amide | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH |
| Isocyanate | Methyl isocyanate (CH₃NCO) | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |
In the table, R represents the Cyclobutyl(5-methylfuran-2-yl)methyl group.
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of the amine functionality in this compound is modulated by the structural and electronic properties of its substituents: the cyclobutyl group and the 5-methylfuran-2-ylmethyl moiety.
Steric Hindrance: This refers to the physical blocking of a reaction site by bulky groups. The cyclobutyl group attached to the nitrogen via a methylene bridge is moderately bulky. While less sterically demanding than a tertiary-butyl group, it still presents more steric hindrance than a simple methyl or ethyl group. This bulk can slow down the rate of reaction with sterically crowded electrophiles by impeding the approach of the nucleophilic nitrogen. For instance, the rate of Sₙ2 reactions with hindered alkyl halides would be expected to be lower than for less-substituted primary amines.
Electronic Effects: These effects relate to how substituents donate or withdraw electron density, influencing the availability of the nitrogen's lone pair.
Inductive Effect: The alkyl framework (cyclobutylmethyl) is an electron-donating group (+I effect). It pushes electron density towards the nitrogen atom, increasing the electron density of the lone pair and thereby enhancing its basicity and nucleophilicity compared to ammonia.
The interplay of these effects determines the amine's reactivity. The dominant electronic effect is the electron-donating nature of the alkyl substituent, which makes the amine a relatively strong base and nucleophile. However, the steric bulk of the cyclobutyl group provides a moderating effect, potentially improving selectivity in some reactions by disfavoring reactions at highly congested sites.
Table 3: Qualitative Comparison of Substituent Effects on Amine Reactivity
| Amine | Substituent | Primary Effect | Impact on Nucleophilicity |
|---|---|---|---|
| Methylamine (B109427) | Methyl | +I Effect (small) | Baseline for alkylamines |
| tert-Butylamine | tert-Butyl | +I Effect (large), High Steric Hindrance | Reduced due to sterics |
| This compound | Cyclobutylmethyl | +I Effect (moderate), Moderate Steric Hindrance | Enhanced by +I effect, moderated by sterics |
While this compound itself lacks a second functional group suitably positioned for a direct intramolecular reaction, its structure serves as a template for synthesizing derivatives that can undergo cyclization. The furan ring, in particular, is a versatile participant in such transformations.
One significant class of reactions is the intramolecular Diels-Alder reaction of the furan (IMDAF). If the amine nitrogen is functionalized with a substituent containing a dienophile (e.g., an alkene or alkyne), an intramolecular [4+2] cycloaddition can occur. In this scenario, the furan ring acts as the diene. The initial product is an oxabicyclic adduct which can be unstable and undergo subsequent rearrangement or aromatization, providing a pathway to complex fused-ring systems. For example, derivatives of 2-aminofurans have been shown to undergo IMDAF reactions to afford indolines. pitt.edu
Furthermore, the furan ring can be susceptible to ring-opening under certain conditions (e.g., acidic hydrolysis), which can unmask a 1,4-dicarbonyl functionality. nih.govmdpi.com If the molecule contains other nucleophiles, this ring-opening could be followed by an intramolecular cyclization to form new heterocyclic systems, such as pyridazines or pyrroles.
Finally, if the amine is converted into an amide derivative bearing another reactive group, intramolecular cyclizations can be designed. For instance, amides derived from 5-nitro-substituted furans have been shown to undergo unusual isomerization-cyclization reactions under microwave conditions to yield complex polycyclic structures. nih.gov These examples highlight the potential of the furan and amine moieties to work in concert to facilitate the construction of intricate molecular architectures.
Advanced Characterization Methodologies for Cyclobutyl 5 Methylfuran 2 Yl Methanamine
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing its precise molecular weight. mdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the differentiation between compounds that may share the same nominal mass but differ in their elemental formulas.
For Cyclobutyl(5-methylfuran-2-yl)methanamine (C₁₀H₁₅NO), the theoretical exact mass can be calculated. HRMS analysis, often employing techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield an experimental mass that is in very close agreement with this theoretical value. mdpi.commdpi.com The high resolving power of these instruments is crucial for separating the isotopic peaks and confirming the isotopic distribution pattern, further validating the proposed elemental composition. mdpi.com Fragmentation patterns observed in the MS/MS spectra can also provide valuable structural information, corroborating the connectivity of the cyclobutyl, methylfuran, and methanamine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Comprehensive 1D NMR (¹H, ¹³C) Analysis
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would provide key insights into the number of different types of protons and their neighboring environments. Expected signals would include those for the methyl group on the furan (B31954) ring, the protons of the furan ring itself, the methanamine bridge, and the protons of the cyclobutyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be instrumental in assigning these signals to their respective protons. For instance, the furan protons would appear as distinct doublets, and the cyclobutyl protons would likely exhibit complex multiplets due to their conformational rigidity and spin-spin coupling. researchgate.netresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbons of the furan ring would resonate at characteristic downfield shifts, while the aliphatic carbons of the cyclobutyl group would appear at upfield shifts.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.0 - 6.0 | d |
| ~ 6.0 - 5.8 | d |
| ~ 4.0 - 3.5 | m |
| ~ 2.5 - 1.5 | m |
| ~ 2.3 | s |
| ~ 1.5 | br s |
| **Predicted data based on typical values for similar structural motifs. |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from 1D NMR and for determining the through-bond and through-space connectivities within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems. For this compound, COSY would confirm the connectivity between the protons on the furan ring and the methanamine proton, as well as the intricate coupling network within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbons and protons (typically over two to three bonds). This experiment is vital for piecing together the different fragments of the molecule, for instance, by showing correlations between the furan ring protons and the carbons of the cyclobutyl and methanamine groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry and preferred conformation of the molecule, for example, the relative orientation of the cyclobutyl ring with respect to the furan moiety.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds.
For this compound, characteristic vibrational bands would be expected:
N-H stretching: In the IR spectrum, the primary amine (NH₂) group would typically show two bands in the region of 3500-3300 cm⁻¹.
C-H stretching: Aromatic C-H stretching from the furan ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl and methyl groups would be observed just below 3000 cm⁻¹.
C=C stretching: The furan ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. globalresearchonline.net
C-O-C stretching: The ether linkage in the furan ring would give rise to a strong C-O-C stretching band, typically around 1250-1000 cm⁻¹.
Ring vibrations: The furan ring itself has characteristic ring breathing and deformation modes. udayton.educhemicalpapers.com
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H stretch | 3500-3300 | 3500-3300 |
| Aromatic C-H stretch | > 3000 | > 3000 |
| Aliphatic C-H stretch | < 3000 | < 3000 |
| C=C stretch (furan) | 1600-1450 | 1600-1450 |
| C-N stretch | 1250-1020 | 1250-1020 |
| C-O-C stretch (furan) | 1250-1000 | 1250-1000 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net
For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray diffraction. The resulting electron density map would reveal the exact positions of all non-hydrogen atoms, confirming the connectivity and providing precise geometric parameters. nih.govresearchgate.net If the compound is chiral and crystallizes in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration of the stereocenter at the point of attachment of the cyclobutyl group. This is crucial for understanding its stereospecific interactions in biological systems. nih.gov The crystal packing information obtained from X-ray crystallography also provides insights into intermolecular interactions such as hydrogen bonding involving the amine group. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities or byproducts. sielc.comchemicalpapers.com The choice of technique depends on the volatility and polarity of the analyte.
Gas Chromatography (GC): Given its likely volatility, GC could be a suitable method for the analysis of this compound. mdpi.com Using an appropriate column, such as one with a polar stationary phase, would allow for the separation of the compound from any starting materials or side products. nih.govdtu.dk Coupling the GC to a mass spectrometer (GC-MS) would provide both retention time and mass spectral data, aiding in the identification of any impurities. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, reversed-phase HPLC with a C18 column would likely be effective. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the gradient optimized to achieve good separation. A UV detector could be used for quantification, as the furan ring is a chromophore.
Chiral Chromatography: If the compound is a racemate, chiral chromatography (either GC or HPLC with a chiral stationary phase) would be necessary to separate the enantiomers. This is critical for studying the properties of the individual enantiomers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and interaction with the stationary phase. To overcome these challenges and enhance volatility, derivatization is a commonly employed strategy prior to GC-MS analysis.
Derivatization Strategies:
Two primary derivatization techniques are suitable for preparing volatile derivatives of this compound: silylation and acylation.
Silylation: This method involves the replacement of the active hydrogen on the primary amine with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated derivative is significantly more volatile and less polar, leading to improved peak shape and resolution on a non-polar or semi-polar GC column.
Acylation: Acylation involves the reaction of the primary amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). This process forms a stable, volatile amide derivative. Fluoroacylated derivatives, in particular, can enhance detectability when using an electron capture detector (ECD), although mass spectrometry remains the primary mode of detection for structural elucidation.
Hypothetical GC-MS Parameters for a Derivatized Analyte:
The following table outlines plausible GC-MS conditions for the analysis of a silylated derivative of this compound.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Expected Fragmentation Pattern:
The mass spectrum of the derivatized this compound would be expected to show characteristic fragment ions. For a TMS derivative, a prominent peak corresponding to the loss of a methyl group from the silicon atom (M-15) is anticipated. The molecular ion peak (M+) may also be observable. Key fragmentation pathways would likely involve cleavage of the cyclobutyl ring, the furan ring, and the bond between the methylene (B1212753) group and the amine. The presence of the furan moiety would likely yield fragment ions at m/z 81 (furanomethyl cation) and m/z 95 (methylfuran cation).
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds. For a primary amine like this compound, reversed-phase HPLC is the most suitable mode.
Method Development Considerations:
Stationary Phase: A C18 column is the standard choice for reversed-phase separation of moderately polar compounds. The end-capping of the silica-based stationary phase is important to minimize interactions with the basic amine group, which can cause peak tailing.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typically used. The pH of the aqueous phase is a critical parameter. To ensure the amine is in its protonated form and to improve peak shape, an acidic mobile phase is generally preferred. The addition of an ion-pairing agent is another strategy to enhance retention and resolution.
Additives: Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is a common additive in the mobile phase for the analysis of amines. It serves to protonate the analyte and mask residual silanol (B1196071) groups on the stationary phase, resulting in sharper, more symmetrical peaks.
Illustrative HPLC Method for Purity Determination:
The following table provides a representative HPLC method for assessing the purity of this compound.
| Parameter | Condition |
| HPLC System | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220 nm and 254 nm |
This method would allow for the separation of the main compound from potential impurities arising from synthesis or degradation. The purity can be calculated based on the relative peak areas in the chromatogram.
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the carbon atom of the cyclobutyl ring attached to the aminomethyl group. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
Chiral Stationary Phases (CSPs):
The selection of the appropriate chiral stationary phase is paramount for achieving enantiomeric separation. For primary amines, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates, are widely used and often provide excellent enantioselectivity for a broad range of compounds, including amines.
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines. The chiral crown ether cavity can form diastereomeric complexes with the protonated amine, enabling separation.
Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric effects to achieve separation.
Mobile Phase and Additives:
The mobile phase composition significantly influences the enantioseparation. In normal-phase chiral chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers are used. The addition of acidic or basic additives can be crucial for improving resolution and peak shape by controlling the ionization state of the analyte and its interaction with the CSP.
Exemplary Chiral HPLC Method:
The table below outlines a potential chiral HPLC method for the enantiomeric separation of this compound.
| Parameter | Condition |
| Chiral HPLC System | |
| Column | Polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (B46881) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | |
| Type | UV-Vis Detector |
| Wavelength | 230 nm |
The use of diethylamine as a basic additive helps to prevent peak tailing by competing with the analyte for active sites on the stationary phase. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the resulting chromatogram.
Theoretical and Computational Chemistry Studies of Cyclobutyl 5 Methylfuran 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Energetics
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of electronic structure and energies of molecules. mdpi.com These methods solve the electronic Schrödinger equation, providing valuable data on molecular geometries, reaction energies, and spectroscopic properties. wikipedia.org
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for studying the electronic properties and reaction mechanisms of organic molecules. DFT calculations can be employed to map out potential energy surfaces, identifying stable intermediates and locating the transition state structures that connect them.
For a molecule containing a furan (B31954) ring, DFT is instrumental in modeling reactions such as acid-catalyzed ring-opening. acs.org Studies on furan decomposition have used DFT to show that protonation at the Cα position is the rate-limiting step, with a significantly lower activation energy compared to protonation at the Cβ position. acs.org This type of analysis for Cyclobutyl(5-methylfuran-2-yl)methanamine would involve modeling the protonation of the furan or amine group and the subsequent steps, calculating the energies of all intermediates and transition states to elucidate the most likely reaction pathways. Similarly, DFT has been used to investigate the energetics of amine-based reactions, providing insights into their thermodynamic and kinetic profiles. researchgate.netpnas.org
Commonly used functionals for such studies include B3LYP, often paired with basis sets like 6-311++G(d,p), which have shown good agreement with experimental data for related heterocyclic systems. researchgate.net
Ab initio methods, meaning "from first principles," solve the Schrödinger equation without using empirical parameters. wikipedia.org These methods range from the foundational Hartree-Fock (HF) theory to more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which systematically account for electron correlation. wikipedia.org
Geometry optimization is a primary application of ab initio methods, used to find the lowest energy arrangement of atoms in a molecule. mdpi.com For complex molecules, a common strategy is to perform geometry optimizations using a computationally less demanding method (like HF or a small basis set DFT) and then perform a more accurate single-point energy calculation at a higher level of theory, such as CCSD(T), with a larger basis set. dtic.milresearchgate.net High-level ab initio calculations are crucial for obtaining accurate molecular structures and inversion barriers, as demonstrated in studies of cyclobutane (B1203170). nih.govnih.gov For instance, CCSD(T) calculations with large basis sets have been shown to predict the puckering barrier of cyclobutane with remarkable accuracy, within 2% of experimental values. nih.gov
| Method Type | Common Examples | Primary Applications | Strengths | Limitations |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | Reaction mechanisms, electronic properties, geometry optimization | Good accuracy for cost, suitable for large systems | Choice of functional can impact results; struggles with dispersion forces unless corrected (e.g., DFT-D3) |
| Ab Initio (Post-HF) | MP2, MP4, CCSD(T) | Highly accurate energy calculations, benchmarking | Systematically improvable, high accuracy for small to medium molecules | Computationally expensive, scales poorly with system size |
Conformational Analysis of the Cyclobutyl and Furan Rings
The cyclobutane ring is not planar; it adopts a puckered conformation to relieve angular and torsional strain. This puckering is characterized by a dihedral angle, and the molecule rapidly interconverts between equivalent puckered forms through a planar transition state. nih.govresearcher.life High-level ab initio calculations have been instrumental in characterizing this conformational landscape. researchgate.netnih.gov
Studies combining experimental data and theoretical calculations have determined the equilibrium puckering angle (θ) and the energy barrier for ring inversion. These calculations reveal a significant coupling between the ring-puckering and CH₂-rocking motions. nih.gov The substitution of a hydrogen atom on the cyclobutane ring with the larger (5-methylfuran-2-yl)methanamine group would be expected to alter the puckering potential, likely favoring conformations that minimize steric interactions.
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| Equilibrium Puckering Angle (θ) | 29.59° | High-level ab initio | nih.gov |
| Equilibrium Puckering Angle (θ) | 29.68° | CCSD(T)/aug-cc-pVTZ | nih.gov |
| Ring Inversion Barrier | 482 cm⁻¹ (1.38 kcal/mol) | High-level ab initio | nih.gov |
| Ring Inversion Barrier | 498 cm⁻¹ (1.42 kcal/mol) | CCSD(T) | nih.gov |
| C-C Bond Length (r) | 1.554 Å | CCSD(T)/aug-cc-pVTZ | nih.gov |
The methanamine linkage introduces several rotatable single bonds that contribute to the molecule's conformational diversity. The key rotations are around the cyclobutyl-CH₂ bond, the CH₂-NH bond, and the furan-CH₂ bond. The energy barriers to these rotations determine the relative populations of different conformers at a given temperature.
Theoretical studies on simple substituted amines provide insight into these rotational barriers. scielo.brresearchgate.net For example, the barrier to internal rotation in methylamine (B109427) is approximately 2 kcal/mol. scielo.br The presence of bulky substituents like the cyclobutyl and 5-methylfuran groups would significantly increase these barriers due to steric hindrance. Computational methods, such as performing a potential energy surface scan by systematically rotating a dihedral angle while optimizing the remaining geometry, can be used to identify the lowest energy (preferred) conformations and the transition states that separate them. nih.gov For the furan ring, computational studies on related furyl-pyrimidine systems have shown a preference for an s-trans conformation, indicating a significant energy barrier to rotation around the bond connecting the two rings. researchgate.net
| Molecule | Motion | Calculated Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Methylamine | Internal Rotation | 1.83 | CCSD(T)/CBS+CV | scielo.br |
| Methylamine | Inversion | 4.99 | CCSD(T)/CBS+CV | scielo.br |
| Dimethylamine | Internal Rotation | 3.11 | CCSD(T)/CBS+CV | scielo.br |
| Dimethylamine | Inversion | 5.11 | CCSD(T)/CBS+CV | scielo.br |
Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations
Further research in the field of computational chemistry may, in the future, include studies on this specific compound, which would then allow for a detailed exploration of its theoretical properties.
Structural Features and Stereochemical Control in Cyclobutyl 5 Methylfuran 2 Yl Methanamine Chemistry
Chirality and Stereoisomerism in Cyclobutyl and Furan-Substituted Amine Systems
The molecular structure of Cyclobutyl(5-methylfuran-2-yl)methanamine possesses two stereocenters: the carbon atom of the cyclobutane (B1203170) ring to which the (5-methylfuran-2-yl)methyl group is attached, and the benzylic-equivalent carbon of the methanamine group attached to the furan (B31954) ring. The presence of these two chiral centers gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers. These stereoisomers are classified as diastereomers of one another. The specific spatial arrangement of the substituents around these chiral centers dictates the molecule's three-dimensional shape, which is critical in fields like medicinal chemistry where enantioselectivity at biological receptors is often observed. nih.gov
Strategies for Diastereoselective and Enantioselective Synthesis
Achieving control over the stereochemical outcome during the synthesis of complex chiral amines is a significant area of chemical research. whiterose.ac.uk For a molecule like this compound, several synthetic strategies can be envisioned to selectively produce specific stereoisomers.
Diastereoselective Synthesis: Methods for diastereoselective synthesis often rely on substrate control or the use of chiral auxiliaries. A plausible approach involves the diastereoselective addition of a nucleophile to a chiral cyclobutane precursor. For instance, a Michael addition of an N-heterocycle to a cyclobutene (B1205218) can proceed with high diastereoselectivity. nih.gov In the context of the target molecule, a related strategy could involve the addition of a suitable organometallic furan species to a chiral cyclobutanone (B123998), followed by reductive amination. The inherent steric hindrance of the starting materials can guide the incoming group to a preferred face of the molecule, resulting in one diastereomer being formed in excess. Multicomponent reactions, catalyzed by Lewis acids like indium, have also proven effective in creating substituted furan derivatives with good diastereomeric ratios. nih.gov
Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer from achiral starting materials, typically by using a chiral catalyst or reagent.
Catalytic Asymmetric Reductive Amination: This is a powerful method for synthesizing chiral amines. mdpi.com A potential route to this compound would involve the reaction of cyclobutyl(5-methylfuran-2-yl)ketone with an ammonia (B1221849) source in the presence of a chiral catalyst (e.g., based on iridium or rhodium) and a reducing agent. The chiral catalyst creates a chiral environment for the reduction of the intermediate imine, leading to the preferential formation of one enantiomer.
Michael Addition to Cyclobutenes: The enantioselective synthesis of substituted cyclobutanes can be achieved via Michael additions. rsc.org For example, using a chiral chinchona-based squaramide bifunctional acid–base catalyst can facilitate the addition of nucleophiles to cyclobutene derivatives with high yield and enantioselectivity (er up to 99.7:0.3). rsc.org
Kinetic Resolution: Hydrolytic kinetic resolution, for instance using Jacobsen's catalyst on a racemic epoxide precursor, can provide access to enantiomerically enriched intermediates (≥99% ee) that can then be converted to the final chiral amine. nih.gov
Resolution Techniques for Chiral Mixtures
When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are employed to separate the different stereoisomers. wikipedia.org For chiral amines, the most common method is the crystallization of diastereomeric salts. chemeurope.com
This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org By carefully selecting the resolving agent and solvent, one of the diastereomeric salts can be selectively precipitated from the solution. The precipitated salt is then isolated, and the chiral acid is removed (typically by treatment with a base) to yield the pure enantiomer of the amine. wikipedia.orgchemeurope.com The other enantiomer remains in the solution and can be recovered separately. A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. whiterose.ac.ukwikipedia.org To overcome this, processes that combine resolution with in-situ racemization of the unwanted enantiomer have been developed, allowing for a theoretical yield of 100%. whiterose.ac.uk
Common chiral resolving agents for amines are chiral carboxylic acids. The choice of agent is often empirical and may require screening several candidates to find optimal separation.
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Tartaric Acid | Dicarboxylic Acid |
| (S)-Mandelic Acid | α-Hydroxy Carboxylic Acid |
| (R)-Mandelic Acid | α-Hydroxy Carboxylic Acid |
| (+)-Camphorsulfonic Acid | Sulfonic Acid |
| (-)-Camphorsulfonic Acid | Sulfonic Acid |
| Brucine | Alkaloid (Chiral Base) |
Another powerful technique is chiral column chromatography , where the stationary phase of the chromatography column is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation.
Conformational Dynamics of the Cyclobutane Ring System
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, as well as severe angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°. libretexts.orgchemistrysteps.com To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org This puckering reduces the eclipsing interactions between adjacent hydrogens, although it slightly increases the angle strain by compressing the bond angles to about 88°. libretexts.orgchemistrysteps.com This puckered geometry represents a lower energy state compared to a hypothetical planar structure. chemistrysteps.com
| Cycloalkane | Total Ring Strain (kJ/mol) | Contributing Factors |
|---|---|---|
| Cyclopropane | 115 | High Angle Strain, High Torsional Strain |
| Cyclobutane | 110 | Significant Angle Strain, Reduced Torsional Strain (due to puckering) libretexts.orgchemistrysteps.com |
| Cyclopentane | 26 | Low Angle Strain, Some Torsional Strain libretexts.org |
| Cyclohexane (B81311) | 0 | Virtually no Angle or Torsional Strain (in chair conformation) |
Influence of Substituents on Cyclobutane Conformation and Rigidity
The presence of a substituent on the cyclobutane ring, such as the (5-methylfuran-2-yl)methanamine group, significantly influences its conformational preference. The puckered conformation of cyclobutane creates two distinct types of positions for substituents: axial and equatorial, analogous to the cyclohexane system. acs.org
Axial positions point vertically, roughly perpendicular to the average plane of the ring.
Equatorial positions point outwards from the perimeter of the ring.
A substituent in the axial position experiences greater steric repulsion with the other axial hydrogen atoms on the same side of the ring. Consequently, large substituents will strongly favor the equatorial position to minimize these unfavorable steric interactions. acs.orgacs.org For this compound, the bulky furan-containing group would almost exclusively occupy the equatorial position in the most stable conformation. This preference modulates the conformational preference of the ring-puckering itself. acs.orgnih.gov
Interconversion Pathways between Cyclobutane Conformers
The cyclobutane ring is not static; it undergoes a rapid "ring-flipping" or inversion process at room temperature. This process involves the interconversion between two equivalent puckered conformations. In a monosubstituted cyclobutane, this ring flip converts an axial substituent into an equatorial one, and vice versa.
The energy barrier for this ring inversion is relatively low, calculated to be between 1.8 and 2.0 kcal/mol, which is lower than that observed for cyclohexane. acs.org Because of this low barrier, the two conformers are in rapid equilibrium. However, due to the steric preference mentioned above, the equilibrium will heavily favor the conformer where the large (5-methylfuran-2-yl)methanamine group is in the equatorial position. The energy difference between the two minima (axial vs. equatorial) gives a quantitative measure of the preferred ring conformation. acs.org
Stereochemical Implications of the Furan Moiety and its Substituents
The furan ring in this compound is a five-membered, planar aromatic heterocycle. numberanalytics.com Its aromaticity, arising from the delocalization of six π-electrons, dictates its planarity and influences the geometry of its substituents. numberanalytics.com The methyl group at the C5 position and the cyclobutylmethanamine (B1581762) group at the C2 position lie in the plane of the furan ring.
No Published Research Found on the Stereochemistry of this compound
Following a comprehensive search of publicly available scientific literature, no specific research articles, patents, or scholarly data could be identified for the chemical compound "this compound." Consequently, information regarding the structural features and stereochemical control elements, particularly within the methanamine linkage as requested, is not available.
The search for stereoselective synthesis methods for this specific molecule, or even closely related analogues, did not yield any relevant results. While general methodologies exist for the stereoselective synthesis of cyclobutane and furan derivatives, no literature specifically addresses their application to the target compound or the control of the stereocenter at the methanamine bridge.
Therefore, it is not possible to provide an article on "" with a focus on "Stereochemical Control Elements in the Methanamine Linkage" as there is no published research on this topic.
Derivatization and Chemical Modification Strategies for Cyclobutyl 5 Methylfuran 2 Yl Methanamine
Functionalization of the Amine Moiety
The primary amine group is a key site for functionalization due to its nucleophilic nature. Common strategies include acylation to form amides, alkylation to yield secondary and tertiary amines, and the introduction of protecting groups to temporarily mask its reactivity during subsequent synthetic steps.
The primary amine of Cyclobutyl(5-methylfuran-2-yl)methanamine readily reacts with various acylating agents, such as acid chlorides or anhydrides, to form stable amide derivatives. slideshare.net This reaction is fundamental in organic synthesis for creating peptide bonds and introducing a wide range of functional groups. wikidot.com The resulting amides often exhibit different physicochemical properties compared to the parent amine.
The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate). These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. slideshare.net
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Name |
|---|---|
| Acetyl Chloride | N-((5-methylfuran-2-yl)methyl)-N-(cyclobutyl)acetamide |
| Benzoyl Chloride | N-((5-methylfuran-2-yl)methyl)-N-(cyclobutyl)benzamide |
| Acetic Anhydride (B1165640) | N-((5-methylfuran-2-yl)methyl)-N-(cyclobutyl)acetamide |
Alkylation of the primary amine introduces alkyl groups, leading to the formation of secondary and, subsequently, tertiary amines. This is typically achieved by reacting the amine with alkyl halides. While effective, this method can sometimes lead to over-alkylation, resulting in a mixture of products. Alternative methods, such as reductive amination with aldehydes or ketones, offer greater control and are widely used for the synthesis of secondary and tertiary amines.
Table 2: Alkylation Reaction Products
| Alkylating Agent | Product Class | Example Product Name |
|---|---|---|
| Methyl Iodide | Secondary/Tertiary Amine | N-cyclobutyl-N-methyl-1-(5-methylfuran-2-yl)methanamine |
| Ethyl Bromide | Secondary/Tertiary Amine | N-cyclobutyl-N-ethyl-1-(5-methylfuran-2-yl)methanamine |
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.org This is achieved by introducing a protecting group that can be easily removed later. organic-chemistry.org
Silylation is a common protection strategy where a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), is attached to the nitrogen atom. wikipedia.org This is typically done by reacting the amine with a silyl halide (e.g., trimethylsilyl chloride) in the presence of a base. wikipedia.orgunishivaji.ac.in Silyl ethers and silyl amines are known to be stable under basic conditions. wikipedia.org
Carbamates are the most widely used protecting groups for amines due to their ease of installation, stability under a variety of reaction conditions, and selective removal. masterorganicchemistry.com Popular carbamate protecting groups include:
Boc (tert-butoxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to base and hydrogenation but is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com
Cbz (benzyloxycarbonyl): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. wikidot.commasterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl): Installed with Fmoc-Cl, this group is stable to acid but is removed under mild basic conditions, often using piperidine. slideshare.netmasterorganicchemistry.com
Table 3: Common Amine Protecting Groups
| Protecting Group | Reagent for Installation | Cleavage Conditions |
|---|---|---|
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| Fmoc | Fmoc-Cl | Base (e.g., Piperidine) masterorganicchemistry.com |
| TMS | Trimethylsilyl chloride (TMSCl) | Fluoride ion or acid wikipedia.org |
Chemical Modifications of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. chemicalbook.com Its existing substituents at the 2- and 5-positions direct further reactions to the unoccupied 3- and 4-positions.
Electrophilic aromatic substitution is a characteristic reaction of furans. chemicalbook.com The reaction proceeds much more readily than with benzene due to the electron-donating nature of the oxygen atom. chemicalbook.com The preferred site of attack is the 2-position (or 5-position), as the intermediate carbocation is better stabilized by resonance. quora.comstudy.com Since both the 2- and 5-positions are already occupied in the target molecule, electrophilic substitution will occur at the 3- or 4-positions.
Common electrophilic substitution reactions applicable to the furan ring include:
Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com Milder conditions, such as using N-bromosuccinimide (NBS) or bromine in dioxane, can achieve mono-substitution. pharmaguideline.compearson.com
Nitration: Furan is sensitive to strong acids, so nitration is typically carried out using milder reagents like acetyl nitrate at low temperatures. pharmaguideline.com
Acylation: Friedel-Crafts acylation with acid anhydrides or acid halides requires a mild catalyst, such as phosphoric acid or boron trifluoride, to avoid polymerization or ring-opening of the sensitive furan ring. pharmaguideline.com The acylation of 2-methylfuran (B129897), a related compound, has been studied extensively. osti.govshareok.org
Table 4: Potential Electrophilic Substitution Reactions of the Furan Ring
| Reaction | Reagent | Potential Product Position |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-bromo or 4-bromo derivative |
| Nitration | Acetyl nitrate (CH₃COONO₂) | 3-nitro or 4-nitro derivative |
The methyl group at the 5-position of the furan ring is also a site for chemical modification. One common strategy is free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This reaction selectively introduces a halogen to the methyl group, forming a 5-(halomethyl)furan derivative. This intermediate is highly valuable as it can subsequently undergo nucleophilic substitution reactions to introduce a wide variety of functional groups. rsc.org For example, reaction with nucleophiles like cyanides, azides, or alkoxides can lead to the corresponding nitriles, azides, or ethers, respectively.
Derivatization of the Cyclobutyl Moiety
The cyclobutane (B1203170) ring, with its inherent ring strain and unique three-dimensional geometry, offers several avenues for derivatization. These modifications can alter the steric profile and conformational rigidity of the molecule.
Direct functionalization of the C-H bonds of the cyclobutyl ring is a powerful strategy for introducing new substituents. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, are well-suited for this purpose.
One promising approach involves the use of the amine functionality as a directing group to achieve site-selective C-H functionalization. chemrxiv.org The primary amine in this compound can be converted into a suitable directing group, such as an amide or a tertiary amine, which can then direct a metal catalyst (e.g., palladium) to activate specific C-H bonds on the cyclobutane ring. For instance, palladium-catalyzed C(sp³)–H arylation could introduce aryl groups at the C2 or C3 positions of the cyclobutyl ring. acs.org
Another strategy is to introduce a carbonyl group on the cyclobutane ring, which can then act as a latent directing group for C-H functionalization. nih.govbaranlab.org This would require initial oxidation of a hydroxylated precursor of the target molecule. Once the cyclobutanone (B123998) is formed, it can direct further functionalization.
Furthermore, transannular C-H arylation of cycloalkane carboxylic acids has been reported. nih.gov This suggests that if the amine group in the parent molecule is transformed into a carboxylic acid, a similar strategy could be employed for functionalization at the γ-position of the cyclobutyl ring.
Table 1: Proposed Functionalization Reactions of the Cyclobutyl Ring
| Reaction Type | Reagents and Conditions | Potential Product |
|---|
The strain energy of the cyclobutane ring can be harnessed to drive ring expansion and contraction reactions, leading to the formation of five-membered or three-membered ring systems, respectively.
Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives is a well-established transformation. nih.govresearchgate.netugent.be A carbocation can be generated at the carbon atom connecting the cyclobutyl ring and the methylamine (B109427) group through various methods, such as the deamination of the primary amine with nitrous acid or the solvolysis of a corresponding tosylate. The resulting cyclobutylmethylcarbenium ion can then undergo a rearrangement where one of the C-C bonds of the cyclobutane ring migrates, leading to the formation of a more stable cyclopentyl cation, which can then be trapped by a nucleophile or eliminate a proton to form a cyclopentene.
Ring contraction of cyclobutane derivatives is less common but can be achieved under specific conditions. For example, certain photochemical rearrangements or transition-metal-catalyzed reactions can lead to the formation of cyclopropane derivatives.
Table 2: Potential Ring Expansion and Contraction Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
|---|
Synthesis of Complex Polycyclic Structures Incorporating the Core Scaffold
The core structure of this compound can serve as a building block for the synthesis of more complex polycyclic molecules, including fused and bridged ring systems.
A powerful strategy for constructing fused and bridged ring systems is the "cut-and-sew" reaction of cyclobutanones. nih.govacs.org This would first require the conversion of the cyclobutyl moiety in the target molecule into a cyclobutanone. This cyclobutanone derivative could then react with various coupling partners, such as alkenes or alkynes, in the presence of a rhodium catalyst to generate complex fused or bridged structures.
Another approach involves leveraging the reactivity of the furan ring, which can act as a diene in cycloaddition reactions. quimicaorganica.org For instance, a Diels-Alder reaction between the furan moiety and a suitable dienophile could lead to the formation of a bridged bicyclic system. The low aromaticity of furan makes it amenable to such transformations. Furan-fused cyclobutanones have been used as C4 synthons in catalytic [4+2]- and [4+4]-cycloadditions. nih.gov
Photochemical [2+2] cycloaddition is another viable method for constructing fused ring systems. rsc.orgnih.gov This could involve an intramolecular cycloaddition if a suitable alkene is tethered to another part of the molecule, or an intermolecular cycloaddition with an external alkene.
Table 3: Strategies for the Synthesis of Fused and Bridged Ring Systems
| Reaction Type | Proposed Starting Material Modification | Reagents and Conditions | Potential Product |
|---|---|---|---|
| "Cut-and-Sew" Reaction | Oxidation to the corresponding cyclobutanone | Rh catalyst, alkene or alkyne | Fused or bridged polycyclic system |
| Diels-Alder Reaction | The parent molecule | Dienophile (e.g., maleimide), heat or Lewis acid | Bridged bicyclic adduct |
| [2+2] Photocycloaddition | The parent molecule or a derivative | UV light, photosensitizer, alkene | Fused cyclobutane-containing polycycle |
The this compound scaffold can be incorporated into a wide range of larger and more diverse chemical structures through various synthetic strategies. The primary amine serves as a convenient handle for a multitude of chemical transformations.
For example, the amine can be used in amide bond formation, reductive amination, or the synthesis of various nitrogen-containing heterocycles. This allows for the straightforward attachment of the cyclobutyl(5-methylfuran-2-yl)methyl moiety to other molecular fragments, including peptides, alkaloids, or other pharmacologically relevant scaffolds.
Furthermore, the furan ring can be modified through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce additional functionality or to link the scaffold to other aromatic or heteroaromatic systems. The inherent functionality of the molecule makes it a valuable building block for combinatorial chemistry and fragment-based drug discovery programs.
Advanced Applications and Future Research Directions in Cyclobutyl 5 Methylfuran 2 Yl Methanamine Chemistry
Design Principles for Molecules Incorporating Cyclobutyl Amine Scaffolds
The deliberate inclusion of the cyclobutyl amine scaffold in molecular design is driven by its ability to impart specific, advantageous structural and conformational properties. nih.gov These characteristics are increasingly sought after to navigate the complexities of biological targets and to optimize drug-like properties. ru.nl
Exploration of Conformational Restriction and Three-Dimensionality in Molecular Design
One of the primary motivations for using cyclobutane (B1203170) rings is to introduce conformational restriction. nih.govresearchgate.net Flexible molecules often pay an entropic penalty upon binding to a biological target, as their rotatable bonds become fixed. nih.gov By replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane, the number of accessible conformations is significantly reduced. nih.gov This pre-organization of the molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity. researchgate.net
The cyclobutane ring itself is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain, with C-C-C bond angles of approximately 88°. nih.govlibretexts.org This inherent three-dimensionality is a key feature, moving away from the "flatland" of planar aromatic rings that have historically dominated medicinal chemistry. researchgate.netvu.nl Molecules with greater three-dimensional character are thought to better complement the spatial arrangements of protein binding sites, potentially leading to improved potency and selectivity. nih.gov The sp³-rich nature of the cyclobutane scaffold contributes to this desirable trait, often improving physicochemical properties like solubility. researchgate.netvu.nl
| Property | Cyclopropane | Cyclobutane | Cyclohexane (B81311) | Benzene (for comparison) |
|---|---|---|---|---|
| Ring Strain (kJ/mol) | ~115 | ~110 | ~0 | N/A (Aromatic) |
| Dominant Conformation | Planar | Puckered/Butterfly | Chair | Planar |
| Bond Angles | 60° | ~88° | ~109.5° (Tetrahedral) | 120° |
| Key Design Feature | High reactivity, rigid | Conformational restriction, 3D shape nih.gov | Low strain, multiple substitution patterns | π-stacking, planar interactions |
Scaffold Diversity in Chemical Libraries
Fragment-based drug discovery (FBDD) and high-throughput screening rely on chemical libraries that cover a broad and diverse chemical space. nih.govnih.gov Historically, these libraries have been dominated by flat, aromatic compounds. vu.nl The cyclobutane moiety has been identified as an underrepresented yet highly attractive scaffold for increasing the three-dimensional character and shape diversity of these libraries. nih.govnih.gov
The development of synthetic strategies to produce focused libraries of novel 3D cyclobutane fragments is an active area of research. nih.gov By creating collections of compounds with diverse substitution patterns on the cyclobutane core, chemists can explore a wider range of molecular shapes and vector orientations for fragment elaboration. nih.gov For instance, libraries containing both cis and trans 1,3-disubstituted cyclobutane isomers have been synthesized to maximize shape diversity while minimizing molecular complexity. nih.gov The inclusion of such scaffolds, which serve as central frameworks rather than simple pendant groups, is a strategic move to enhance the quality and novelty of screening collections. nih.gov Analysis of these libraries often involves computational tools like Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis to ensure high 3D character and chemical diversity. nih.gov
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient construction of molecules like Cyclobutyl(5-methylfuran-2-yl)methanamine hinges on the availability of robust catalytic methods for forming both the furan (B31954) and cyclobutane rings. Modern organometallic catalysis has provided a powerful toolkit for these transformations.
Recent advancements have seen the development of modular and atom-economic cycloaddition reactions. researchgate.netnih.gov For example, furan-fused cyclobutanones have been employed as versatile four-carbon (C4) synthons in catalytic intermolecular cycloadditions. researchgate.netnih.gov These reactions, which proceed via catalytic C-C bond activation, include Rhodium-catalyzed enantioselective [4+2]-cycloadditions with imines and Gold-catalyzed diastereoselective [4+4]-cycloadditions with anthranils. nih.govresearchgate.net Such methods provide access to complex furan-fused polycyclic lactams that are otherwise difficult to prepare. researchgate.netnih.gov
Palladium catalysis is also a cornerstone in the synthesis of both furan and cyclobutane frameworks. It enables the efficient synthesis of 2,5-disubstituted furans from enyne acetates and facilitates cascade reactions to construct cyclobutane-embedded frameworks from 1,4-diyn-3-yl carbonates. organic-chemistry.orgacs.org Other metals like copper have been used for oxidative cyclizations and annulation reactions to produce multisubstituted furans from readily available ketones and styrenes. organic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Product Motif | Reference |
|---|---|---|---|---|
| Rh(II) / Brønsted Acid | [2+3] Annulation | N-sulfonyl-1,2,3-triazoles, Enaminones | Polysubstituted Furans | organic-chemistry.org |
| IPrAuNTf₂ (Gold) | [4+4] Cycloaddition | Furan-fused cyclobutanones, Anthranils | Furan-fused Lactams | researchgate.netresearchgate.net |
| Palladium | Autotandem Cascade | 1,4-Diyn-3-yl carbonates, Alkenes | Fused/Spirocyclic Cyclobutanes | acs.org |
| Copper(II) | Intermolecular Annulation | Aryl ketones, Aromatic olefins | Multisubstituted Furans | organic-chemistry.org |
| Zeolites (e.g., H-ZSM-5) | Dehydration/Conversion | Biomass-derived sugars (e.g., glucose) | Furan derivatives (e.g., HMF) | frontiersin.org |
Green Chemistry Approaches in the Synthesis of Related Furan and Cyclobutane Derivatives
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of furan and cyclobutane derivatives is well-suited to these approaches, particularly as furanics like furfural (B47365) can be derived directly from lignocellulosic biomass. fudan.edu.cnund.edu
One key strategy is the use of photocatalysis, which can harness light energy to drive reactions. For instance, [2+2] photocycloaddition reactions to form cyclobutane rings can be performed using sunlight or energy-efficient ECO-UVA lights, sometimes in repurposed plastic vessels, reducing the need for expensive, specialized equipment. und.eduresearchgate.net These methods have been applied to biomass-derived furan derivatives to create sustainable polycyclobutane materials. und.eduund.edu
Another green approach involves using environmentally benign solvents, with water being the ideal choice. An efficient method has been developed to convert furfural into cyclopentanone, a valuable C5 building block, in neat water using hydrogen as a clean reductant and a supported gold nanoparticle catalyst. fudan.edu.cn Furthermore, novel, intrinsically safe, non-phosgene routes are being developed for furan-containing compounds, such as the synthesis of furan-2,5-dimethylene diisocyanate (FDI) from 5-hydroxymethylfurfural (B1680220) using dimethyl carbonate as a green reagent. rsc.org
Machine Learning and Artificial Intelligence for Retrosynthesis and Molecular Design
The vastness of chemical space necessitates computational tools to guide the discovery of new molecules. youtube.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating both molecular design and the planning of synthetic routes. globalspec.comnih.gov
For retrosynthesis, the task of identifying simpler precursors for a target molecule, deep learning models have shown great promise. nih.gov Approaches often frame retrosynthesis as a sequence-to-sequence translation problem, analogous to translating languages, where the SMILES string representation of a product molecule is "translated" into the SMILES strings of its reactants. arxiv.orgmit.edu Transformer-based neural network architectures have proven particularly effective for this task, significantly improving prediction accuracy over older methods. github.com Multiscale approaches, where a model first predicts a general reaction class before predicting a specific transformation rule, have further enhanced performance. nih.govresearchgate.net
In molecular design, generative AI models can construct novel molecules with desired properties from scratch. mdpi.comosti.gov These models, such as variational autoencoders, can learn from large datasets of known molecules and then generate new, valid chemical structures that are optimized for specific therapeutic profiles. nih.gov A key challenge is ensuring that the generated molecules are synthetically accessible. youtube.com To address this, newer AI models are being developed that propose a molecular structure in the form of a synthetic recipe, thereby integrating molecular design with synthesis planning and guaranteeing the accessibility of the proposed compounds. youtube.com
Emerging Trends in Heterocyclic and Alicyclic Amine Chemistry
The fields of heterocyclic and alicyclic amine chemistry are continuously evolving, driven by the persistent need for novel compounds in medicine and materials science. numberanalytics.com Several key trends are shaping the future of this research area.
A major trend is the development of novel and more efficient synthetic methodologies, particularly those driven by advances in catalysis. numberanalytics.com This includes the design of new catalytic systems that enable previously difficult transformations and provide access to complex molecular architectures with high selectivity. numberanalytics.comnih.gov
There is a growing emphasis on polypharmacology, or the design of single molecules that can interact with multiple biological targets. nih.gov Heterocyclic and alicyclic scaffolds are ideal for developing such multi-target drugs due to their ability to present diverse functional groups in precise three-dimensional arrangements. researchgate.net
The integration of computational chemistry and AI is becoming standard practice. numberanalytics.comfrontiersin.org These tools are used not only for retrosynthesis and de novo design but also for predicting ADME/Tox (adsorption, distribution, metabolism, excretion, and toxicity) properties early in the discovery process, helping to reduce late-stage failures. frontiersin.org Finally, the principles of green and sustainable chemistry are becoming increasingly central, pushing researchers to develop syntheses that use renewable feedstocks, reduce waste, and are more energy-efficient. numberanalytics.comfrontiersin.org The basicity of the amine function itself remains a critical parameter to be tuned, as it is influenced by factors like charge, conjugation, inductive effects, and hybridization, all of which are key considerations in modern drug design. masterorganicchemistry.com
Q & A
How can Cyclobutyl(5-methylfuran-2-yl)methanamine be synthesized and characterized in laboratory settings?
Basic Research Question
Methodological Answer:
The synthesis of this compound can be achieved via multi-step condensation reactions. For example, analogous compounds with 5-methylfuran moieties (e.g., triazolopyridine derivatives) are synthesized using cyclocondensation of hydrazine derivatives with ketones or aldehydes, yielding products with 70–91% efficiency . Characterization typically involves:
- Nuclear Magnetic Resonance (NMR): Specific -NMR signals for furan protons (δ 6.10–7.30 ppm) and cyclobutyl groups (δ 1.50–2.80 ppm) .
- Infrared Spectroscopy (IR): Identification of amine N–H stretches (3200–3400 cm) and furan C–O–C vibrations (1010–1250 cm) .
- Melting Point Analysis: Used to confirm purity (e.g., derivatives reported at 210–273°C) .
What safety precautions are necessary when handling this compound?
Basic Research Question
Methodological Answer:
Due to limited toxicological data for this compound, general precautions for amines and furan derivatives should be followed:
- Personal Protective Equipment (PPE): Use P95/P1 respirators for dust control and OV/AG/P99 respirators for vapor protection .
- Ventilation: Work in a fume hood to prevent inhalation exposure.
- First Aid: In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Environmental Control: Avoid drainage disposal to prevent ecosystem contamination .
How can QSAR and molecular docking elucidate the biological activity of this compound?
Advanced Research Question
Methodological Answer:
- QSAR Modeling: Use genetic function algorithms to correlate structural descriptors (e.g., logP, polar surface area) with biological activity. For example, anticonvulsant activity optimization for similar compounds employed descriptors like molecular weight and hydrogen bond donors .
- Molecular Docking: Simulate interactions with target proteins (e.g., MMP-2 or neuronal receptors) using AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., hydrophobic pockets for cyclobutyl group interactions) .
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Methodological Answer:
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects).
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., IC measurements in triplicate) .
- Structural Analog Comparison: Cross-reference activities of analogs like (5-chlorothiophen-2-yl)(cyclobutyl)methanone, which show antimicrobial properties via covalent protein binding .
What key physicochemical properties influence the reactivity of this compound?
Basic Research Question
Methodological Answer:
While direct data is limited, inferences can be made from similar compounds:
- LogP: Estimated ~2.1 (moderate lipophilicity) based on cyclobutyl and furan substituents .
- pK: The amine group likely has a pK ~9.5, requiring pH-controlled reactions for solubility .
- Thermal Stability: Cyclobutane rings may undergo strain-driven decomposition above 150°C .
How is stereochemistry analyzed in derivatives of this compound?
Advanced Research Question
Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Circular Dichroism (CD): Detect Cotton effects at 220–260 nm for cyclobutyl conformers .
- X-ray Crystallography: Resolve absolute configurations, as demonstrated for (S)-Cyclobutyl(phenyl)methanamine hydrochloride .
What storage conditions ensure compound stability?
Basic Research Question
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent oxidation .
- Light Sensitivity: Protect from UV exposure using amber glass vials .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
How can synthetic routes optimize yield and minimize by-products?
Advanced Research Question
Methodological Answer:
- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps to reduce furan ring side reactions .
- Solvent Optimization: Use tetrahydrofuran (THF) or DMF to enhance cyclobutane ring stability during condensation .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate target compounds (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
